molecular formula C26H28FN5O2 B11276924 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide

Cat. No.: B11276924
M. Wt: 461.5 g/mol
InChI Key: AIBDALVSQILVON-UHFFFAOYSA-N
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Description

1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyridazine ring, a morpholine ring, and a piperidine ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as:

    Pyridazinone: Known for its diverse pharmacological activities.

    Pyridazine-based drugs: Used in various therapeutic applications.

Uniqueness

1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its fluorophenyl and morpholine groups, in particular, contribute to its high potency and selectivity in various applications.

Properties

Molecular Formula

C26H28FN5O2

Molecular Weight

461.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28FN5O2/c27-21-3-1-19(2-4-21)24-9-10-25(30-29-24)32-13-11-20(12-14-32)26(33)28-22-5-7-23(8-6-22)31-15-17-34-18-16-31/h1-10,20H,11-18H2,(H,28,33)

InChI Key

AIBDALVSQILVON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NN=C(C=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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